4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine
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Overview
Description
4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to produce 4-methyl-1-phenylpyrazol-3-one. Finally, the pyrazolone derivative undergoes a nucleophilic substitution reaction with morpholine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in disease pathways, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Bromophenyl)-1-phenylpyrazol-3-yl]morpholine
- 4-[4-(4-Chlorophenyl)-1-phenylpyrazol-3-yl]morpholine
- 4-[4-(4-Fluorophenyl)-1-phenylpyrazol-3-yl]morpholine
Uniqueness
4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents .
Properties
IUPAC Name |
4-[4-(4-methylphenyl)-1-phenylpyrazol-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-7-9-17(10-8-16)19-15-23(18-5-3-2-4-6-18)21-20(19)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMSUGQGATWXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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